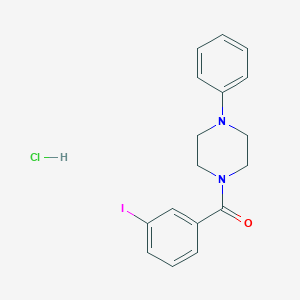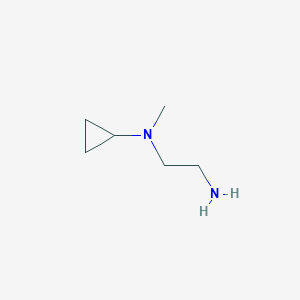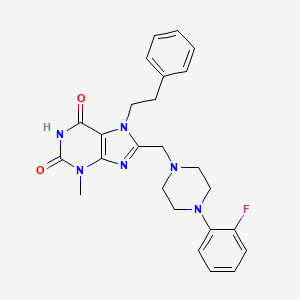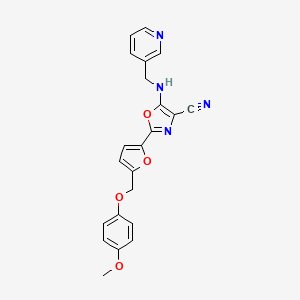
(3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phenylpiperazine derivatives involves various chemical routes. For example, the synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has been reported, highlighting the versatility of phenylpiperazine scaffolds in chemical synthesis (Lv et al., 2013). These synthetic routes often involve condensation reactions and can be tailored to introduce various substituents, impacting the molecule's biological activity and chemical properties.
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives is critical in determining their chemical behavior and interaction with biological targets. Studies involving crystal structure analysis, such as those on nonlinear optical piperidine derivatives, provide insight into the molecular arrangement and potential applications of these compounds in materials science (Revathi et al., 2018). The spatial arrangement of atoms within the molecule influences its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Phenylpiperazine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the synthesis and biological evaluation of methanone derivatives reveal how chemical modifications can lead to potent inhibitors of tubulin polymerization (Prinz et al., 2017). These chemical reactions often involve nucleophilic substitutions, condensations, and cyclizations, contributing to the compound's diverse chemical properties.
Physical Properties Analysis
The physical properties of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone hydrochloride, such as solubility, melting point, and crystal structure, are pivotal for its application in various fields. For example, the crystal growth and characterization of related piperidine derivatives highlight the importance of physical properties in determining the material's suitability for device applications (Revathi et al., 2018).
Chemical Properties Analysis
The chemical properties of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone hydrochloride, including reactivity, stability, and interaction with biological targets, are influenced by its molecular structure. The compound's ability to interact with enzymes and receptors, as seen in studies on selective acetylcholinesterase inhibitors, demonstrates its potential therapeutic applications (Saeedi et al., 2019).
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
A study by Saeedi et al. (2019) explored a series of arylisoxazole-phenylpiperazines as potential acetylcholinesterase (AChE) inhibitors. They found that some compounds showed potent AChE inhibitory activity, indicating potential for treating conditions like Alzheimer's disease (Saeedi et al., 2019).
Antifungal Activity
Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing promising effects on antifungal activity. This suggests potential applications in developing new antifungal agents (Lv et al., 2013).
Antibacterial Activity
Shahana and Yardily (2020) focused on novel compounds involving 4-amino-2-(phenylamino)thiazol-5-yl and thiophene-2-yl methanone, aiming to understand their antibacterial activity through molecular docking studies. This research contributes to the field of antibiotic development (Shahana & Yardily, 2020).
Tubulin Polymerization Inhibitors
Prinz et al. (2017) investigated a series of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles as tubulin polymerization inhibitors. Some of these compounds showed strong antiproliferative properties and potential as cancer therapeutics (Prinz et al., 2017).
Endocannabinoid Hydrolases Inhibitors
A study by Morera et al. (2012) prepared and tested a series of methanones on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying potential inhibitors. This could be significant in developing treatments for disorders related to endocannabinoid system dysregulation (Morera et al., 2012).
Propriétés
IUPAC Name |
(3-iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O.ClH/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16;/h1-8,13H,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGZCYGIOYMAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)
![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)


![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)